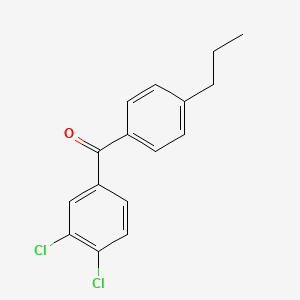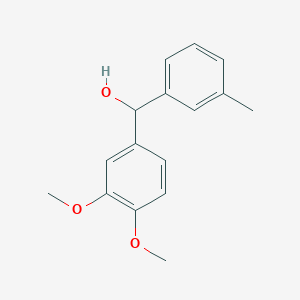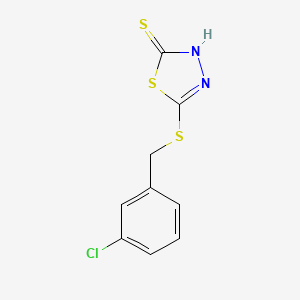
(Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one
Vue d'ensemble
Description
“(Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one” is a derivative of indolin-2-one . Indolin-2-one derivatives have gained attention for their bioactivities such as anti-bacterial, anti-virus, and neuroprotective activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-iminoindole-2-one derivatives involves the condensation reaction of isatin and 4-aminophenol . Another method involves the reaction of N-methylisatin with 2,2,2-trifluoroethylamine, followed by a reaction with Morita–Baylis–Hillman carbonate .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, in the title compound, C14H10N2O2, the dihedral angle between the indole and benzene rings is 61.63 (4)° . In the crystal structure, centrosymmetrically related molecules are linked into dimers by N-H⋯O hydrogen bonds, generating rings of graph-set motif R(2)(2)(8). The dimers are further connected into a three-dimensional network by O-H⋯O and C-H⋯O hydrogen bonds .Chemical Reactions Analysis
The [3+2] cycloaddition reaction between (Z)-1-methyl-3-[(2,2,2-trifluoroethyl)imino]indolin-2-one and 5-nitro-2-vinylpyridine with no catalyst in acetonitrile to produce spiro[pyrrolidin-oxindoles] has been investigated . The most favored reaction pathway has three steps: the first and second steps are the proton transfer reactions, and the third step is the [3+2] cycloaddition reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 4-(Trifluoromethyl)indolin-2-one has a molecular weight of 201.15 and is a solid at room temperature .Applications De Recherche Scientifique
Ligand Design for α-Synuclein Fibrils Binding
A study explored the synthesis and evaluation of 3-(benzylidene)indolin-2-one derivatives for their ability to bind in vitro to alpha-synuclein (α-syn), beta-amyloid (Aβ), and tau fibrils. These compounds showed modest affinity for α-syn without selectivity against Aβ or tau fibrils. However, modifications such as introducing a para-nitro group into the benzene ring led to the identification of more active regioisomers with increased binding to α-syn, showcasing potential for designing probes with preferential binding to α-syn fibrils over Aβ or tau (Chu et al., 2015).
Corrosion Inhibition
The compound's effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid solution was demonstrated through various electrochemical techniques. It was found that (Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one acts as a mixed-type corrosion inhibitor, showing remarkable inhibition efficiency. The adsorption of this compound on the mild steel surface follows the Langmuir adsorption isotherm, suggesting its potential in protecting metals from corrosion (Singh, 2012).
Synthetic Methodologies
Novel benzoxaborinin-4-ones were synthesized from substituted isatins and 2-acetyl phenylboronic acid, demonstrating the application of these compounds in indolin-2-ones synthesis using a Suzuki–Miyaura reaction protocol. This synthesis route offers a regioselective approach to produce indolin-2-ones (Z isomer), highlighting the versatility of this compound in synthetic chemistry (Murugan et al., 2015).
Antiviral Compound Development
Another study explored the dual catalytic synthesis of antiviral compounds based on metallocarbene-azide cascade chemistry. By trapping aryl azides with ortho-metallocarbene intermediates, indolenones with a reactive C-acylimine moiety were generated, leading to the assembly of a scaffold found in the antiviral natural product isatisine A. This method facilitates the rapid creation of bis(indole) libraries, some of which demonstrated anti-infective activity against respiratory syncytial virus and Zika virus, showcasing the potential of this compound derivatives in antiviral research (Atienza et al., 2018).
Mécanisme D'action
The mechanism of action of similar compounds has been studied. For example, the Schi base 3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-one (MTIO) has shown great potential as a corrosion inhibitor for metallic substrates in acidic media . The MTIO molecules physically and chemically adsorb onto the mild steel surface following the Langmuir model, forming a compact protective film attributed to the presence of a thiazole ring in the MTIO structure .
Safety and Hazards
The safety and hazards of similar compounds have been studied. For example, 4-(Trifluoromethyl)indolin-2-one has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-phenyl-3-[4-(trifluoromethyl)phenyl]iminoindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O/c22-21(23,24)14-10-12-15(13-11-14)25-19-17-8-4-5-9-18(17)26(20(19)27)16-6-2-1-3-7-16/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJZKWBKJKHTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC=C(C=C4)C(F)(F)F)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362997 | |
| Record name | 11L-318S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303984-47-6 | |
| Record name | 11L-318S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1597515.png)






![3'-Methyl[1,1'-biphenyl]-4-amine](/img/structure/B1597528.png)

![8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1597530.png)



